![molecular formula C9H7BO4 B13464862 (5-formyl-1-benzofuran-2-yl)boronic acid CAS No. 1182345-30-7](/img/structure/B13464862.png)
(5-formyl-1-benzofuran-2-yl)boronic acid
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Overview
Description
(5-formyl-1-benzofuran-2-yl)boronic acid is an organoboron compound that features a benzofuran ring with a formyl group at the 5-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of 2-hydroxybenzaldehyde derivatives, followed by formylation and borylation reactions . The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the formation of the boronic acid group .
Industrial Production Methods
Industrial production methods for (5-formyl-1-benzofuran-2-yl)boronic acid are similar to laboratory-scale syntheses but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(5-formyl-1-benzofuran-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for Suzuki-Miyaura coupling .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzofuran derivatives .
Scientific Research Applications
(5-formyl-1-benzofuran-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-formyl-1-benzofuran-2-yl)boronic acid involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with hydroxyl groups on enzymes and receptors, inhibiting their activity . This interaction is often facilitated by the unique electronic properties of the benzofuran ring, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Formylphenylboronic acid: Similar structure but lacks the benzofuran ring.
Benzo[b]furan-2-boronic acid: Similar structure but lacks the formyl group.
5-Formylfuran-2-boronic acid: Similar structure but has a furan ring instead of a benzofuran ring.
Uniqueness
(5-formyl-1-benzofuran-2-yl)boronic acid is unique due to the presence of both the formyl and boronic acid groups on a benzofuran ring. This combination of functional groups provides unique reactivity and binding properties that are not found in other similar compounds .
Biological Activity
(5-formyl-1-benzofuran-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C9H7BO4 and features a benzofuran moiety with a formyl group at the 5-position. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, which is crucial for its biological interactions.
Boronic acids, including this compound, are recognized for their role in enzyme inhibition, particularly in proteasome activity. The unique structure of this compound allows it to selectively bind to specific biological targets, potentially modulating cellular pathways involved in cancer progression and apoptosis .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can reduce the viability of various cancer cell lines while maintaining the viability of healthy cells. For example, compounds structurally similar to this compound demonstrated selective toxicity towards breast cancer cells, suggesting a potential application in targeted cancer therapies .
Antimicrobial Properties
Studies have also explored the antimicrobial effects of this compound against various pathogens. For instance, it has shown effectiveness against both bacterial and fungal microorganisms, with inhibition zones ranging from 7 to 13 mm in diameter depending on the microbial species tested . This suggests potential applications in treating infections caused by resistant strains.
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
The following table compares this compound with other boronic acids that share structural similarities:
Compound Name | Structure Features | Notable Activity |
---|---|---|
5-Fluoro-2-furanylboronic acid | Fluorine substitution on furan | Anticancer properties |
2-Benzofuranylboronic acid | Benzofuran without formyl group | Used in Suzuki coupling |
Bortezomib | Boronate ester linked to peptide | Proteasome inhibitor used in cancer therapy |
This comparison highlights how variations in substituents can influence biological activity and synthetic utility within the boronic acid class.
Properties
CAS No. |
1182345-30-7 |
---|---|
Molecular Formula |
C9H7BO4 |
Molecular Weight |
189.96 g/mol |
IUPAC Name |
(5-formyl-1-benzofuran-2-yl)boronic acid |
InChI |
InChI=1S/C9H7BO4/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-5,12-13H |
InChI Key |
AMSLZNVBBOCICQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)C=O)(O)O |
Origin of Product |
United States |
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